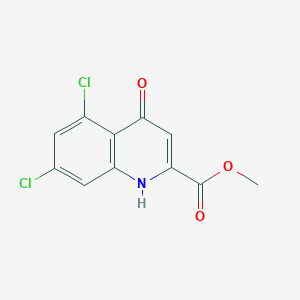

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5,7-dichloro-4-oxo-1H-quinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO3/c1-17-11(16)8-4-9(15)10-6(13)2-5(12)3-7(10)14-8/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQDFGYHUHRIHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30563517 | |

| Record name | Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130613-19-3 | |

| Record name | Methyl 5,7-dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30563517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Within this important class of heterocyclic compounds, Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate (CAS No. 130613-19-3) represents a key synthetic intermediate and a subject of interest for drug discovery professionals.[3] The presence of two chlorine atoms on the benzene ring, a hydroxyl group at the 4-position, and a methyl ester at the 2-position imparts a unique combination of electronic and steric properties that dictate its reactivity and potential biological function. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and potential applications, tailored for researchers and scientists in the field of drug development.

Physicochemical Properties

A clear understanding of a compound's fundamental physicochemical properties is essential for its application in research and development. These properties influence its solubility, stability, and suitability for various experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 130613-19-3 | [3][4] |

| Molecular Formula | C₁₁H₇Cl₂NO₃ | [4] |

| Molecular Weight | 272.08 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| Parent Acid | 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid (CAS: 131123-76-7) | [5][6][7] |

| InChI Key | DNQDFGYHUHRIHR-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

This compound is most commonly prepared via the esterification of its parent carboxylic acid, 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. The choice of esterification method is critical to ensure high yield and purity while preserving the integrity of the other functional groups on the quinoline ring.

A standard and effective method is acid-catalyzed esterification (Fischer esterification), where the carboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The causality behind this choice lies in the mechanism: the acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol. The reaction is reversible, and driving it to completion typically involves using a large excess of the alcohol (methanol) or removing the water formed during the reaction.

Alternative methods, such as using diazomethane or methyl iodide with a base, can also be employed, but these often involve more hazardous reagents and may require stricter reaction control. For laboratory-scale synthesis, Fischer esterification offers a reliable and well-established protocol.[8]

Caption: Fischer esterification workflow for the synthesis of the target compound.

Experimental Protocol: Fischer Esterification

This protocol provides a self-validating system for the synthesis of this compound.

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add anhydrous methanol (20-30 mL, serving as both reactant and solvent). While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. The addition of acid is exothermic and should be done carefully.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator.

-

Isolation: Pour the concentrated residue into ice-cold water. The product, being less soluble in water than the starting acid, should precipitate out as a solid.

-

Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure methyl ester.

-

Validation: Confirm the identity and purity of the final product using techniques such as melting point determination, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectral Analysis

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its expected spectral characteristics can be reliably predicted based on its structure and data from analogous quinoline derivatives.[9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons.

-

Aromatic Protons: Two singlets or narrow doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons at the C6 and C8 positions of the quinoline ring.

-

Heterocyclic Proton: A singlet for the proton on the C3 position of the quinoline ring.

-

Hydroxyl Proton: A broad singlet for the -OH proton, the chemical shift of which can vary depending on solvent and concentration.

-

Methyl Protons: A sharp singlet around δ 3.9-4.1 ppm, corresponding to the three protons of the methyl ester (-OCH₃) group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon: A signal in the downfield region (δ 160-170 ppm) for the ester carbonyl carbon.

-

Aromatic & Heterocyclic Carbons: A series of signals in the δ 110-150 ppm range corresponding to the carbons of the quinoline ring. The carbons attached to chlorine (C5, C7) and oxygen (C4) will be significantly shifted.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.[9]

-

C=C and C=N Stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the aromatic and heterocyclic ring vibrations.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. The spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 271.97 (for ³⁵Cl isotopes). A characteristic isotopic pattern with (M+2) and (M+4) peaks will be observed due to the presence of two chlorine atoms.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its constituent functional groups and the electronic nature of the quinoline core.

Caption: Key reactive sites on the this compound molecule.

-

Ester Group Reactivity: The methyl ester at the C2 position is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid. It can also undergo transesterification in the presence of other alcohols and an appropriate catalyst.

-

Hydroxyl Group Reactivity: The 4-hydroxy group behaves as a phenol. It is weakly acidic and can be deprotonated with a suitable base. This allows for O-alkylation or O-acylation reactions to introduce different functional groups at this position, enabling the synthesis of a diverse library of derivatives.

-

Quinoline Ring Reactivity: The quinoline ring system is generally electron-deficient. The presence of two strongly electron-withdrawing chlorine atoms at the 5 and 7 positions further deactivates the benzene portion of the ring towards electrophilic aromatic substitution. Any such reactions would be difficult and require harsh conditions.

Potential Applications and Biological Significance

While specific biological activity data for this compound is limited in readily available literature, the broader class of 5,7-dichloro-hydroxyquinoline derivatives has been extensively studied. These compounds are known to possess significant biological properties.

-

Antimicrobial Activity: Dichloro-substituted 8-hydroxyquinolines are well-documented for their antibacterial and antifungal activities.[11][12] The structural similarity suggests that the title compound could serve as a valuable precursor for developing new antimicrobial agents.

-

Anticancer Potential: Many quinoline derivatives have been investigated as potential anticancer agents.[2] The ability to functionalize both the hydroxyl and ester groups allows for the synthesis of novel compounds that can be screened for cytotoxic activity against various cancer cell lines.[13]

-

Enzyme Inhibition: The quinoline scaffold is a known pharmacophore for targeting various enzymes. The specific substitution pattern of this molecule could make it or its derivatives suitable candidates for inhibitors of kinases, polymerases, or other enzymes relevant to disease.

Conclusion

This compound is a synthetically valuable molecule with a rich chemical profile. Its well-defined structure, characterized by multiple reactive sites, makes it an ideal intermediate for the synthesis of more complex quinoline derivatives. The presence of the dichloro-substitution pattern hints at a strong potential for biological activity, particularly in the development of novel antimicrobial and anticancer therapeutics. This guide has provided a detailed overview of its synthesis, physicochemical properties, spectral characteristics, and reactivity, offering a solid foundation for researchers and scientists aiming to explore the potential of this versatile compound in drug discovery and development.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2XZP4p6Ta328pxupYjBpJJ4u5GqtrhHZHb4Z7h0Wc0VsFOpzds0dAjZEOPJZqDZXusLvFBnwH1LeHj3XQKPhh8cw2OKa7tVSCnEK5Ut4vkU0ATKS_uoc4d3OHW6_GN3sba4X1o900HAd8C0y1OuNV_TP1m0aS9z0=]

- ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.

- PubChem. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwyqTv18MoQtasjlJFUYmJ46pBdP7BC7MyBYBwpDy6zSSLF9_fmBTt6HFl2M42i3rxjbOUNs6H77bI_hmZrEOcR25IvXg4oQELDupIaLZ9S5AGSF1OYrHrjm2Flhw9W_LvcBjc11vBl9UsOJE=]

- Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from Organic Syntheses. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE19d1Pp6rPtiSM4PmB1eXflilHdCTYFnxuTzRE-uU5a8eH9mBTW8QwVo3XepsfMPKGifLmx0xKJPYpXoUo9qeldlzEGYesVWiQuZFzaUBR0hHr9zyCcdKsews61EyEmRZwcovX6A==]

- Carissimi, M., De Meglio, P. G., Ravenna, F., & Riva, G. (1969). [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Il Farmaco; edizione scientifica, 24(5), 478–499. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCpt05hAGFTiMo4tuh8QjajDtjXNprk-iMA0AB3LWklp__1ofC5hFclZwDMiSahizK3pDlSaekMDb6HJS8YELmwX5RxmKoMFVP7sh9iFtnQzbQqJRzkMXuuwkHI_jJM4fgyNU=]

- CHIRALEN. (n.d.). This compound. Retrieved from CHIRALEN. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRp1hqKcfQhPYL9zDPMr_C9jLw-SfuUpt20CJFNaW5ZXrxasiautDW1boq2YEQuuC4DAIZceBsi7C0-gOgWHIDb1zsymDHf4c1U8VXqC8xIvGako-xb5hcs7Tf9HeqA6kdXtuhz-Wzaq8vvvZZIc8VBmHG5N6JBGC-3DGTuprF0ooqwbbsCd3zwd6vj0cYew==]

- Alichem. (n.d.). This compound 130613-19-3. Retrieved from Alichem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlC9qO2hbicvb1gXfdn0rDKHU3ynhFuDEXFuj6-TS_5A_h8DQvcDe7hj5DxfCp4bml5F4Q6REMIZnjgjlhFRaMlc_n6indXjb2Lf7McCXrQipjqwm7aUV_hRHgW2G5S0hmL1RGDRGN0qkXYbi45wE=]

- Sigma-Aldrich. (n.d.). 5,7-Dichloro-8-hydroxy-2-methylquinoline. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGu8I0y0z9yO7xvYjHomAAZzewUno4arBrGqv-aOxUbViaS_PbrHdXNp3hhI3-20Rv1zjEu4YmmxpEkFwvTrWI5klEyqRlGvIgipuZNja_8tU42_ctSJ_-MvZjcdt2k2jmSy2qDONWQ4FBEM51NUd232XxWw==]

- Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(16), 5048. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRRLzq1u57vtYt_N3h9BMdGUGIvLx1Z_WMVstRQ22km9nTcVESpy8GbuNRXLG4DY9gFJ0FFahdtLH-i3XScwkMIhqcbyjxfE2XIgtY9rXubaSEWmHIX1YIbikCKykBbm7Vf7-gmU2yjltUZ-U=]

- Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHoPbi-DpmJxZfDOzwgK95Zq-JuoU1kwum3iB0Sfry3bZVzVQw8sydgL4Fv6JOQzERCXMWpxdy3WpCgulaINoHFjDabW_pLYrZYrMXXBzn6s_99hrFn4UtzMsSDbNz5i5Cc-ksd]

- CymitQuimica. (n.d.). This compound. Retrieved from CymitQuimica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsCu104gXv05cgNrN2Yhgty_Vz62i9NcJ9vhwZv5Jvmty7N_BqwXW7BiJchyRi7ZnRSymEFwTYIJ5fPkHeN958UywXr-Ba8pfwQHxiGUDG9qlNJL_JI00832MvXSF7ESjk2YG7OGFw_Ki5N81Fo6kG9yAARouF2LnumSE19VIipbN2F5S4PH40sIHsbmpf3GlI28u_chmxWLsiNok4qFKh9oxfyWrSPJVhq2ZU]

- ChemicalBook. (n.d.). METHYL 4,7-DICHLORO-QUINOLINE-2-CARBOXYLATE. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwZsjRJEQ1kXfiBVH1ckGznr8smxC74qeGc_HQpPnhsP5a-nKTmULBmw1pGnmG38tB5DD-p-RK09JyEJ3o8fKWu1N_axKaGRSrQ1lYdg82cCOgcPimbM3Rfnmgmw-fK-2dZQaTxq_huRnqvl7qYq9CsvvUWmUs7FcoseTK9Me7CgQ=]

- BLDpharm. (n.d.). 5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7dcytMONEjyyfWSIeHIQEFZkBJlQSw9rTAlDyvyS4HXmOYMj_X_a66ZMCxzxJ9XvKqzqSXhf1hxkqpngvTpmm7cvwWWNv5gNkN7OxuJU2HWm3NYpseI9BD-vqneq6i7lwsQJ5yTBwRKVsPiHo]

- Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids. Retrieved from Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB1nMT8AdstlJRetAcBhgusl4cMknO9CI4bniQPh-lHd_-lLxVk2UAKpi7Lvb9SRE1zLAr86kUhIOCMM7XdhcBIeNwG8Ronl76rrHeOI9Mee5fJqirOinocWijRQ3SJxWcm1aPTCa2tXXp]

- The Organic Chemistry Tutor. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETqx9U1END5dqCrK5QXe5CvMPhe48FoiIdKeXJe1GyzzwbwALzwNFANqSeXZxIOtu3M4hxhWPq_rLb1sgZ_vfm8s2n9yCzbA0EWTfrmk0-4tvOqwIhrGtjMOZQ5NRMs36dQylb5UQ=]

- BLDpharm. (n.d.). Methyl 7-chloro-4-hydroxyquinoline-2-carboxylate. Retrieved from BLDpharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbzJwqSreIEBoYtPBBeFoDcvJHxAmRNVRo_cHVamk2_KpvgOJdJ1Jx1lFtbvUjb8uxGKLKRrP_qz-7tpNS1tfcu45dt1Gpv8YVxvC5IPw8lrdtQf_Lv93uAIXq52AMSaOcds6XjKVnGdTclA==]

- Molport. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from Molport. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXV_2ZkDgfu5jj-NP4IL2_DwzRtrq7eQ50utNVGXtE_9Q5Au4tCNpIQffr6Dqv71oNIAV6cDfwde5FbyZ35KI4hC5MjlgaB8zelpzqVDoKjDQS1mUObZ3UkcNdJJgnIxAJIXSkhYceHlrg-AcVMQAfBcv1Bg==]

- But, A., Perjési, P., & Náfrádi, M. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(23), 7179. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYHennoZ8S9DOi672eJU3WqPHqniVDzTjSSGf5DS48ZnjN9GlmbcfbBOoDrxUW738EyZD3sjtH4Yi1fqy-_sqrOc8J7ol7ppANqSP1Vy9x8KU2NVLNzGMLhcNdVm7qFhROlf9J]

- Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHC7XXb-kuZDXTwhfT973HjBuDEMeAcAkTilWJDYYCm4Z_d0BTvlGQv02QoHe6668CtH59mHD5A5taDgxDcd6GVvu-xif6U44TYhsRekNkzKOq7WWXgfDE7kUNo9kQ2lbu3pkzgsHGXJ9Ncj8gBMlgiQsQGh7jcKlGj0AbiC5iIuwj4aXn51PX]

- Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). [https://vertexaisearch.cloud.google.

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chiralen.com [chiralen.com]

- 4. This compound [cymitquimica.com]

- 5. CID 5288072 | C10H5Cl2NO3 | CID 5288072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 131123-76-7|5,7-Dichloro-4-hydroxyquinoline-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid | 131123-76-7 | Buy Now [molport.com]

- 8. Methyl Esters [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate CAS number 130613-19-3.

An In-depth Technical Guide to Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate CAS Number: 130613-19-3

Abstract

This compound is a halogenated heterocyclic compound belonging to the quinoline class of molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive overview of the subject compound, detailing its chemical properties, a robust and field-proven synthetic methodology, analytical characterization protocols, and an expert analysis of its potential biological significance and applications in drug discovery. The synthesis described herein is based on established organometallic chemistry principles, culminating in a high-temperature intramolecular cyclization, a critical step for which specific operational insights are provided.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted quinoline derivative. The core structure features a fused benzene and pyridine ring system. Key substitutions include chlorine atoms at positions 5 and 7, a hydroxyl group at position 4 (which exists in tautomeric equilibrium with the 4-quinolone form), and a methyl carboxylate group at position 2. These features, particularly the halogenation and the 4-hydroxy group, are known to impart significant biological activity.[2][3][4]

Table 1: Estimated Physicochemical Properties

| Property | Value | Rationale & References |

| Melting Point | >200 °C (decomposes) | Highly substituted, rigid aromatic systems like quinolines typically have high melting points. Similar dichloro-hydroxy-quinolines exhibit melting points well above 200 °C. |

| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF | The polar hydroxyl and ester groups are offset by the large, nonpolar, and halogenated aromatic core. |

| Appearance | Off-white to pale yellow solid | Expected appearance for a poly-substituted aromatic compound of this class. |

Synthesis and Mechanistic Insights

The synthesis of 4-hydroxyquinoline derivatives is well-established, with the Conrad-Limpach and Gould-Jacobs reactions being cornerstone methodologies.[5][6] These approaches involve the condensation of an aniline with a β-ketoester or a related species, followed by a high-temperature cyclization. For the target molecule, a robust pathway begins with 3,5-dichloroaniline and diethyl 2-(ethoxymethylene)malonate, followed by a thermal intramolecular cyclization.

Proposed Synthetic Pathway

The synthesis is a two-stage process:

-

Condensation: Reaction of 3,5-dichloroaniline with diethyl malonate to form the diethyl 2-((3,5-dichlorophenyl)amino)fumarate intermediate. This is typically a straightforward condensation reaction.

-

Thermal Cyclization: The critical step involves heating the intermediate in a high-boiling, inert solvent. This high thermal energy drives the intramolecular cyclization to form the quinoline ring system, followed by tautomerization to the more stable 4-hydroxy form.

Expert Insight: The choice of solvent for the cyclization is paramount. Standard reflux conditions in common solvents like toluene or xylene are often insufficient to overcome the activation energy for this ring closure. Dowtherm A , a eutectic mixture of diphenyl and diphenyl oxide (boiling point ~257 °C), is the industry-standard solvent for this class of reaction.[7][8][9][10] Its high boiling point provides the necessary thermal energy, while its chemical inertness prevents side reactions, ensuring a clean conversion and high yield.

Detailed Experimental Protocol

Trustworthiness: This protocol includes steps for isolation and purification, ensuring the final product meets the required standards for subsequent research.

Step 1: Synthesis of Dimethyl 2-(((3,5-dichlorophenyl)amino)methylene)malonate

-

To a 250 mL round-bottom flask, add 3,5-dichloroaniline (10.0 g, 61.7 mmol) and absolute ethanol (100 mL).

-

Stir the mixture until the aniline is fully dissolved.

-

Add dimethyl 2-(ethoxymethylene)malonate (13.4 g, 66.3 mmol, 1.07 eq) to the solution.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4 hours.

-

Monitor the reaction by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

-

Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

-

Collect the resulting solid precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add Dowtherm A (200 mL).[8]

-

Heat the Dowtherm A to 250 °C using an electric heating mantle.

-

Carefully and portion-wise, add the dried intermediate from Step 1 (15.0 g, 47.1 mmol) to the hot Dowtherm A. Effervescence (release of methanol) will be observed.

-

Maintain the temperature at 250-255 °C and stir vigorously for 1 hour after the addition is complete.

-

Cool the mixture to below 100 °C. The product will precipitate as a solid.

-

Add hexane (200 mL) to the cooled mixture to dilute the Dowtherm A and facilitate filtration.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove all traces of Dowtherm A.

-

To purify, suspend the crude solid in boiling ethanol, stir for 15 minutes, cool, and filter. This hot trituration removes soluble impurities.

-

Dry the final product, this compound, in a vacuum oven at 80 °C.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. The following techniques are standard for the characterization of this molecule.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - ~12-13 ppm (s, 1H): Broad singlet for the acidic 4-OH proton. - ~7.5-8.0 ppm (m, 3H): Signals corresponding to the three aromatic protons on the quinoline ring system (H3, H6, H8). - ~4.0 ppm (s, 3H): Sharp singlet for the methyl ester (-OCH₃) protons. |

| ¹³C NMR | - ~170-175 ppm: Carbonyl carbon of the ester. - ~160-165 ppm: C4 carbon bearing the hydroxyl group. - ~110-150 ppm: Multiple signals for the other aromatic carbons. - ~53 ppm: Methyl carbon of the ester. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 271. - Isotopic Pattern: A characteristic pattern for two chlorine atoms with peaks at m/z 271 (M⁺, for ³⁵Cl₂), 273 (M+2, for ³⁵Cl³⁷Cl), and 275 (M+4, for ³⁷Cl₂) in an approximate 9:6:1 ratio. |

| IR (KBr) | - ~3400 cm⁻¹ (broad): O-H stretch from the hydroxyl group. - ~3000-3100 cm⁻¹: Aromatic C-H stretch. - ~1720-1740 cm⁻¹: C=O stretch from the ester carbonyl. - ~1600, 1550, 1480 cm⁻¹: Aromatic C=C ring stretches. - ~700-850 cm⁻¹: C-Cl stretch. |

Biological Activity and Therapeutic Potential

While specific biological data for CAS 130613-19-3 is not extensively published, a strong hypothesis for its therapeutic potential can be constructed based on the well-documented activities of its structural analogues. This structure-activity relationship (SAR) analysis is fundamental in guiding drug discovery efforts.

The Role of the Quinoline Scaffold

Quinoline and its derivatives are renowned for their wide-ranging pharmacological effects. They are integral to drugs like chloroquine (antimalarial), ciprofloxacin (antibacterial), and bosutinib (anticancer). This established history makes any novel quinoline derivative an immediate candidate for biological screening.

Key Structural Motifs and Their Significance

-

4-Hydroxy/4-Quinolone Tautomer: This moiety is a critical pharmacophore. It is a bioisostere for a carboxylic acid and is known to chelate metal ions, a mechanism implicated in the action of many antibacterial agents. It is the core feature of the highly successful fluoroquinolone class of antibiotics.[3]

-

5,7-Dichloro Substitution: Halogenation, particularly at the 5 and 7 positions, is a common strategy to enhance the potency of bioactive quinolines. For example, 5,7-dichloro-8-hydroxy-2-methylquinoline (Chlorquinaldol) is a known antiseptic and disinfectant.[11] The electron-withdrawing nature and lipophilicity of chlorine atoms can significantly improve membrane permeability and binding affinity to biological targets.[2]

-

2-Carboxylate Group: The presence of a carboxylic acid or its ester derivative at the C2 position can serve multiple roles. It can act as a zinc-binding group, a feature exploited in the design of histone deacetylase (HDAC) inhibitors.[12] Recent research has identified 2-phenylquinoline-4-carboxylic acid derivatives as novel and potent HDAC inhibitors with anticancer activity.[12] Furthermore, this ester group serves as a versatile chemical handle for creating libraries of derivatives (e.g., amides) for further SAR studies.

Potential Applications in Research

Based on this analysis, this compound is a prime candidate for investigation in the following areas:

-

Anticancer Research: As a scaffold for developing novel HDAC inhibitors or other kinase inhibitors.

-

Antimicrobial Drug Discovery: For screening against a panel of bacterial and fungal pathogens, particularly drug-resistant strains.

-

Antiviral Research: Quinolines have shown activity against various viruses, including DENV2 and H5N1 influenza.[2]

Conclusion

This compound is a synthetically accessible and highly promising heterocyclic compound. Its structure combines three key pharmacophoric elements: the 4-hydroxyquinolone core, potency-enhancing 5,7-dichloro substitution, and a versatile 2-methyl carboxylate handle. The provided synthesis protocol, which leverages a high-temperature Dowtherm A-mediated cyclization, offers a reliable route to obtain this valuable research chemical. Its strong structural similarity to compounds with proven anticancer, antibacterial, and antiviral activities makes it a compelling target for further investigation in academic and industrial drug discovery programs.

References

Click to expand

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved from [Link] kush/synthesis-of-quinoline-derivatives-and-its-applications

-

International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

SLS. (n.d.). Dowtherm A, eutectic mixture o | 44570-1L | SIGMA-ALDRICH. Retrieved from [Link]

-

AHH Chemical. (n.d.). This compound 130613-19-3. Retrieved from [Link]

-

PubChem. (n.d.). 5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]

-

mzCloud. (n.d.). Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate. Retrieved from [Link]

- Al-Ostoot, F. H., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7173.

-

MDPI. (n.d.). Total Synthesis of Flocoumafen via Knoevenagel Condensation and Intramolecular Ring Cyclization: General Access to Natural Products. Retrieved from [Link]

-

Dow. (n.d.). DOWTHERM A - Heat Transfer Fluid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

-

Global Heat Transfer. (n.d.). Dowtherm - Synthetic Organic Fluids. Retrieved from [Link]

-

ResearchGate. (n.d.). Bioactive compound and their biological activity. Retrieved from [Link]

-

Famico Trading Limited. (n.d.). for dowtherm - heat transfer fluids. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

- Lewandowski, W., et al. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. International Journal of Molecular Sciences, 22(16), 8832.

- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.

- Csonka, R., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2653.

-

Amanote Research. (n.d.). (PDF) Intramolecular Cyclization of 4-Am. Retrieved from [Link]

-

MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

- Google Patents. (n.d.). US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine.

- Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 933158.

-

ResearchGate. (n.d.). Intramolecular Cyclization of Mercaptomethyl Derivatives of Alkyl 3-(Furyl)-3-(diethoxyphosphoryl)acrylates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 6. iipseries.org [iipseries.org]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. DOWTHERM A eutectic mixture of 26.5 diphenyl + 73.5 diphenyl oxide Diphyl [sigmaaldrich.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Thermic Fluids Pvt Ltd - Dowtherm - Synthetic Organic Fluids [thermicfluids.com]

- 11. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

- 12. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foundational Analysis: Elemental Composition and Molecular Mass

Before delving into complex spectroscopic techniques, the cornerstone of any structure elucidation is the determination of the molecular formula. For Methyl 5,7-dichloro-4-hydroxyquinoline-2-carboxylate, with a known CAS number of 130613-19-3, the molecular formula is established as C₁₁H₇Cl₂NO₃[1][2].

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for confirming this. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the unambiguous determination of the elemental composition.

Expected HRMS Result: For the molecular ion [M+H]⁺ of C₁₁H₇Cl₂NO₃, the expected monoisotopic mass would be approximately 271.9828, considering the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). The characteristic isotopic pattern of two chlorine atoms (an M+2 peak approximately two-thirds the intensity of the M peak, and an M+4 peak of smaller intensity) would provide definitive evidence for the presence of two chlorine atoms in the molecule.

Mapping the Functional Landscape: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, we can identify key bonds and structural motifs. For quinoline derivatives, characteristic IR bands help to piece together the molecular puzzle[3][4][5][6].

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

A small amount of the solid sample is placed directly on the ATR crystal (typically diamond or germanium).

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

The background spectrum of the clean ATR crystal is subtracted to obtain the final spectrum of the sample.

Predicted IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Broad | O-H stretch | The presence of the 4-hydroxy group will result in a broad absorption due to hydrogen bonding. |

| ~3050 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the quinoline ring. |

| ~1730 | Strong | C=O stretch (ester) | The methyl carboxylate group at the 2-position will exhibit a strong carbonyl absorption. |

| 1620-1580 | Medium-Strong | C=C and C=N stretches | Aromatic ring vibrations of the quinoline core. |

| ~1250 | Strong | C-O stretch (ester) | Characteristic of the ester linkage. |

| 850-750 | Strong | C-Cl stretches | The two chlorine atoms attached to the aromatic ring will have strong absorptions in this region. |

| ~800 | Strong | C-H out-of-plane bend | The substitution pattern on the benzene ring can often be inferred from these bands. |

This initial IR scan provides a foundational sketch of the molecule, confirming the presence of a hydroxyl group, an ester, and the aromatic quinoline core, while also being consistent with the presence of chloro substituents.

The Blueprint of Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy: Unveiling the Hydrogen Environment

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | 4-OH | The acidic proton of the hydroxyl group, often broad and downfield. |

| ~7.8 | Doublet | 1H | H-6 | Aromatic proton deshielded by the adjacent chlorine at C-7. |

| ~7.6 | Doublet | 1H | H-8 | Aromatic proton deshielded by the adjacent chlorine at C-7. |

| ~7.4 | Singlet | 1H | H-3 | The lone proton on the pyridine ring, appearing as a singlet. |

| ~3.9 | Singlet | 3H | -OCH₃ | The three equivalent protons of the methyl ester group. |

The splitting pattern (doublets for H-6 and H-8) would indicate a coupling between these two protons, confirming their ortho relationship. The singlet nature of H-3 confirms its isolation from other protons.

Carbon-¹³ (¹³C) NMR Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy provides a count of the number of non-equivalent carbon atoms in the molecule and information about their chemical environment.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (ester) | The carbonyl carbon of the methyl ester. |

| ~160 | C-4 | The carbon bearing the hydroxyl group, significantly deshielded. |

| ~145 | C-2 | The carbon attached to the carboxylate group and the nitrogen atom. |

| ~140 | C-8a | Quaternary carbon at the ring junction. |

| ~130 | C-6 | Aromatic CH carbon. |

| ~128 | C-8 | Aromatic CH carbon. |

| ~125 | C-5 | Carbon bearing a chlorine atom. |

| ~122 | C-7 | Carbon bearing a chlorine atom. |

| ~120 | C-4a | Quaternary carbon at the ring junction. |

| ~110 | C-3 | Aromatic CH carbon. |

| ~53 | -OCH₃ | The methyl carbon of the ester. |

Two-Dimensional (2D) NMR Spectroscopy: Connecting the Dots

To definitively assign all proton and carbon signals and confirm the connectivity, a suite of 2D NMR experiments is essential.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. A cross-peak between the signals at ~7.8 ppm and ~7.6 ppm would definitively confirm the coupling between H-6 and H-8.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would allow for the unambiguous assignment of the carbon signals for C-3, C-6, C-8, and the methyl group by correlating them to their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the quaternary carbons and piecing together the entire molecular framework. For instance, the methyl protons (~3.9 ppm) should show a correlation to the ester carbonyl carbon (~170 ppm) and the C-2 carbon (~145 ppm). The H-3 proton should show correlations to C-2, C-4, and C-4a.

The Ultimate Confirmation: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR spectroscopy provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystal, providing bond lengths, bond angles, and the overall molecular conformation.

Experimental Protocol: X-ray Crystallography

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution[7].

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

A successful X-ray crystallographic analysis would not only confirm the connectivity of this compound but also provide invaluable information about its solid-state packing and intermolecular interactions, such as hydrogen bonding involving the 4-hydroxy group.

A Note on Synthesis

While the focus of this guide is on structure elucidation, a brief consideration of the likely synthetic route can provide corroborating evidence for the proposed structure. Quinolines are often synthesized via the Conrad-Limpach or Doebner-von Miller reactions[8][9]. A plausible route to the target molecule could involve the condensation of a substituted aniline with a β-ketoester, followed by cyclization and subsequent functional group manipulations. For instance, a reaction analogous to the synthesis of 7-chloro-4-hydroxy-3-quinolinecarboxylic acid could be envisioned, starting from 3,5-dichloroaniline and an appropriate β-ketoester, followed by esterification[10].

Conclusion

The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. From the foundational confirmation of the molecular formula by HRMS, through the functional group identification by IR spectroscopy, to the detailed connectivity mapping by a suite of NMR experiments, each step provides a crucial piece of the puzzle. Ultimately, single-crystal X-ray crystallography can provide the definitive and unambiguous confirmation of the molecular structure. This comprehensive approach ensures the scientific rigor required in research and drug development.

References

-

Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. (n.d.). NASA Ames Research Center. Retrieved from [Link]

-

Vibrational spectroscopic study of some quinoline derivatives. (2010). ResearchGate. Retrieved from [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2021). MDPI. Retrieved from [Link]

-

The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N)... (n.d.). ResearchGate. Retrieved from [Link]

-

Quinoline and Isoquinoline: structure elucidation. (n.d.). Centurion University of Technology and Management. Retrieved from [Link]

-

Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). AVESIS. Retrieved from [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). MDPI. Retrieved from [Link]

-

Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). MDPI. Retrieved from [Link]

-

Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). ResearchGate. Retrieved from [Link]

-

Synthesis, structural elucidation and anti-microbial screening of quinoline based s-triazinyl substituted aryl amine derivatives. (2015). Der Pharma Chemica. Retrieved from [Link]

-

4,7-dichloroquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

-

¹³C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

This compound 130613-19-3. (n.d.). AHH Chemical. Retrieved from [Link]

-

Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. (2018). MDPI. Retrieved from [Link]

-

5,7-dichloro-4-hydroxyquinoline-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

-

X-Ray Crystallography of Chemical Compounds. (2011). PMC - NIH. Retrieved from [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2019). MDPI. Retrieved from [Link]

Sources

- 1. chiralen.com [chiralen.com]

- 2. 130613-19-3 | this compound - Moldb [moldb.com]

- 3. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

The Enduring Legacy of Quinoline-2-Carboxylates: A Technical Guide to Their Discovery and Storied History

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of biologically active molecules. The strategic placement of a carboxylate group at the 2-position endows this framework with unique physicochemical properties and a remarkable propensity for biological interaction. This technical guide provides an in-depth exploration of the discovery and history of quinoline-2-carboxylate derivatives, tracing their journey from natural origins to their synthesis in the laboratory and their eventual emergence as a privileged scaffold in medicinal chemistry.

Part 1: The Dawn of Discovery: Kynurenic Acid, a Landmark Natural Product

The story of quinoline-2-carboxylate derivatives begins not in the flasks of synthetic chemists, but in the realm of natural product chemistry. The first and most prominent member of this class to be discovered was kynurenic acid.

The Seminal Isolation of Kynurenic Acid

In 1853, the renowned German chemist Justus von Liebig isolated a novel compound from the urine of dogs, which he named kynurenic acid.[1][2] This discovery marked the first identification of an endogenous quinoline derivative in a biological system. For many years, kynurenic acid was regarded as a mere metabolic byproduct of tryptophan, with little known about its physiological significance.[2] It was not until the 1980s that its role as a neuroactive compound, specifically as an antagonist of ionotropic glutamate receptors, began to be unraveled, sparking a new wave of interest in its biological functions.[2][3]

The biosynthesis of kynurenic acid is a critical branch of the kynurenine pathway, the primary metabolic route for tryptophan in mammals.[3][4] L-kynurenine is converted to kynurenic acid through the action of kynurenine aminotransferases (KATs).[3]

Caption: Biosynthetic pathway of kynurenic acid from L-tryptophan.

Part 2: The Rise of Synthetic Chemistry: Crafting the Quinoline-2-Carboxylate Core

The late 19th century was a period of explosive growth in synthetic organic chemistry, with the development of numerous methods for constructing the quinoline ring system. While many of these "name reactions" were initially focused on the parent quinoline or other isomers, they laid the groundwork for the synthesis of quinoline-2-carboxylate derivatives.

Quinaldic Acid: The Archetypal Synthetic Quinoline-2-Carboxylate

Quinoline-2-carboxylic acid, also known as quinaldic acid, was first synthesized in the late 19th century, though a single discoverer is not definitively cited due to the flurry of research on quinoline chemistry at the time.[5] One of the earliest and most straightforward methods for its preparation is the oxidation of 2-methylquinoline (quinaldine), a compound readily accessible from coal tar or through syntheses like the Doebner-von Miller reaction.[4]

Classical Synthetic Strategies

While no single "name reaction" is exclusively dedicated to the synthesis of quinoline-2-carboxylates from acyclic precursors, several classical methods were adapted or found to be applicable.

-

The Doebner Reaction and its Conceptual Application: The Doebner reaction, first described by Oscar Doebner in 1887, is a three-component reaction of an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[6][7][8] While the classical Doebner reaction yields the 4-carboxy isomer, "Doebner-like" processes have been developed. For instance, a one-pot synthesis of quinoline-2-carboxylates can be achieved from β-nitroacrylates and 2-aminobenzaldehydes.[9]

-

The Pfitzinger Reaction and its Variants: The Pfitzinger reaction, discovered in 1886, involves the condensation of isatin with a carbonyl compound in the presence of a base to produce quinoline-4-carboxylic acids.[10][11] A notable variation, the Halberkann variant, utilizes N-acyl isatins to produce 2-hydroxy-quinoline-4-carboxylic acids, which are structurally related to the quinolone class of quinoline-2-carboxylates.[10]

The following table provides a comparative overview of these historical synthetic approaches.

| Reaction Name | Typical Starting Materials | Product | Historical Significance |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acid | Established a three-component route to quinoline carboxylic acids.[6][7][8] |

| Pfitzinger Reaction | Isatin, Carbonyl Compound, Base | Quinoline-4-carboxylic acid | Provided a versatile method for accessing substituted quinoline-4-carboxylic acids.[10][11] |

| Halberkann Variant | N-acyl isatin, Base | 2-Hydroxy-quinoline-4-carboxylic acid | Offered a pathway to quinolone-like structures.[10] |

Part 3: From Laboratory Curiosity to Therapeutic Potential: The Evolving Biological Significance

The journey of quinoline-2-carboxylate derivatives from their initial discovery to their recognition as valuable pharmacophores has been a long and incremental process.

Early Pharmacological Investigations

Following the elucidation of kynurenic acid's role in the central nervous system, research into the broader biological activities of quinoline-2-carboxylate derivatives began to accelerate. Early studies focused on the antimicrobial and metal-chelating properties of quinaldic acid.[5] More recently, the anti-proliferative effects of quinaldic acid have been noted, with studies showing its ability to alter the expression of the p53 tumor suppressor gene.

The Modern Era: A Scaffold of Diverse Bioactivity

In the latter half of the 20th century and into the 21st, the quinoline-2-carboxylate scaffold has been incorporated into a vast array of compounds with diverse biological activities. These include anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[12][13][14] The ability to readily derivatize the carboxylic acid group into esters and amides has provided a powerful handle for modulating the pharmacokinetic and pharmacodynamic properties of these molecules.[12][13]

Part 4: Foundational Experimental Protocols

The following protocols are representative of the classical methods used to synthesize and derivatize quinoline-2-carboxylates.

Synthesis of Quinoline-2-Carboxylic Acid via Oxidation of 2-Methylquinoline

This method remains a fundamental approach for the preparation of the parent acid.

Materials:

-

2-Methylquinoline (quinaldine)

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃) (for quenching excess permanganate)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2-methylquinoline in an aqueous solution of sodium hydroxide.

-

Heat the solution to reflux.

-

Slowly and portion-wise, add potassium permanganate to the refluxing solution. The purple color of the permanganate will disappear as it is consumed.

-

Continue heating until the permanganate is no longer consumed, as indicated by the persistence of the purple color.

-

Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

-

If necessary, add a small amount of sodium bisulfite to the filtrate to quench any remaining permanganate.

-

Carefully acidify the filtrate with hydrochloric acid to precipitate the quinoline-2-carboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

Caption: Workflow for the synthesis of quinoline-2-carboxylic acid.

Synthesis of a Quinoline-2-Carboxamide from Quinoline-2-Carboxylic Acid

The conversion of the carboxylic acid to an amide is a common and historically significant derivatization.

Materials:

-

Quinoline-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

An appropriate amine (e.g., aniline)

-

An inert solvent (e.g., dichloromethane or toluene)

-

A base (e.g., triethylamine or pyridine)

Procedure:

-

In a flame-dried flask under an inert atmosphere, suspend quinoline-2-carboxylic acid in the inert solvent.

-

Add thionyl chloride dropwise and reflux the mixture until the solid dissolves and gas evolution ceases, indicating the formation of the acid chloride.

-

Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in fresh inert solvent and cool in an ice bath.

-

In a separate flask, dissolve the amine and the base in the inert solvent.

-

Slowly add the amine solution to the acid chloride solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with dilute acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Conclusion

The history of quinoline-2-carboxylate derivatives is a compelling narrative that spans from the early days of natural product isolation to the sophisticated synthetic strategies of modern medicinal chemistry. From the serendipitous discovery of kynurenic acid to the rational design of potent pharmaceuticals, this chemical scaffold has proven to be of enduring value. The foundational synthetic methods developed over a century ago, while often harsh by today's standards, provided the crucial chemical tools that enabled the exploration of this fascinating class of compounds. The continued investigation of quinoline-2-carboxylate derivatives promises to yield new insights into biological processes and novel therapeutic agents for a wide range of diseases.

References

-

Wikipedia. Pfitzinger reaction. Available at: [Link]

- Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 195-207.

-

Wikipedia. Kynurenic acid. Available at: [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

- Sathyasaikumar, K. V., Stachowski, E. K., Won, S. J., & Schwarcz, R. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989.

-

Wikipedia. Quinoline. Available at: [Link]

-

Wikipedia. Doebner reaction. Available at: [Link]

-

JOCPR. Application of pfitzinger reaction in. Available at: [Link]

- Amori, L., & Schwarcz, R. (2019). The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue. Frontiers in Molecular Biosciences, 6, 12.

- Stone, T. W., & Darlington, L. G. (2021).

- Gabrielli, S., Panmand, D., Ballini, R., & Palmieri, A. (2019). β-Nitroacrylates: New Key Precursors of Indole-2-Carboxylates via Fischer Indole Synthesis. Molecules, 24(22), 4099.

- Boyarshinov, V. D., Mikhalev, A., Yushkova, T. A., & Novikova, V. V. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373-376.

-

ResearchGate. Synthesis and sources of kynurenic acid. A summary of the synthetic... Available at: [Link]

-

Wikipedia. Quinolinic acid. Available at: [Link]

- Google Patents. A kind of synthetic method of quinoline carboxylate.

-

FooDB. Showing Compound Quinaldic acid (FDB022275). Available at: [Link]

- D'Andrea, G., Di Giovanni, G., & Lazzarino, G. (2020). Kynurenic Acid Synthesis from D-Kynurenine in the Cerebellum: A Distinct Role of D-Amino Acid Oxidase. International Journal of Molecular Sciences, 21(23), 9091.

-

PubChem. Quinaldic Acid. Available at: [Link]

-

ResearchGate. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water | Request PDF. Available at: [Link]

-

ResearchGate. Synthesis of quinoline-2-carboxanilides 1–19c and naphthalene-2-carboxamides 20–38c. Available at: [Link]

-

Wikipedia. Quinaldic acid. Available at: [Link]

- Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

- Jampilek, J., & Kralova, K. (2015). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Molecules, 20(8), 13871-13901.

-

BIOSYNCE. What is the history of the discovery of quinoline?. Available at: [Link]

- V. S, A., & Janardhanan, J. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Chemistry Research, 34(1), 1-28.

Sources

- 1. Kynurenic acid - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Synthesis of Kynurenic Acid in Mammals: An Updated Kynurenine Aminotransferase Structural KATalogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolinic acid - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. Doebner reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 5,7-dichloro-4-hydroxyquinoline Compounds

<

Abstract

The quinoline scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a vast array of biological activities.[1][2] The introduction of specific substituents, such as chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 4-position, yields a class of compounds with distinct and potent pharmacological profiles. This technical guide provides a comprehensive overview of the biological activities of 5,7-dichloro-4-hydroxyquinoline and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into their antimicrobial, anticancer, and antiviral properties, explore their mechanisms of action, discuss structure-activity relationships, and provide detailed experimental protocols for their evaluation.

Introduction: The Quinoline Core and the Significance of Dihalogenation

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a foundational structure in numerous natural products and synthetic drugs.[1] Its derivatives are known to possess a wide spectrum of pharmacological effects, including antimalarial, antibacterial, anticancer, and antiviral activities.[1][3] The substitution pattern on the quinoline ring is a critical determinant of its biological function.

The focus of this guide, the 5,7-dichloro-4-hydroxyquinoline scaffold, presents a unique combination of features. The chlorine atoms at positions 5 and 7 are electron-withdrawing groups that significantly modulate the electronic properties of the aromatic system, often enhancing the compound's reactivity and interaction with biological targets.[4] The 4-hydroxy group is a key feature, capable of tautomerization to the 4-quinolone form, and plays a crucial role in the molecule's ability to chelate metal ions and form hydrogen bonds, both of which are often central to its mechanism of action.[5]

Spectrum of Biological Activities

Compounds based on the 5,7-dichloro-4-hydroxyquinoline core have demonstrated a broad range of biological effects. This section will explore the most significant of these activities, supported by available data.

Antimicrobial Activity

Derivatives of 5,7-dichloro-8-hydroxyquinoline have shown both antibacterial and antifungal properties.[6] Studies have reported activity against a range of bacteria including Escherichia coli, Proteus, Pseudomonas aeruginosa, Salmonella typhi, Staphylococcus, and Streptococcus pyogenes.[6] The antimicrobial action is often attributed to the chelation of essential metal ions, which disrupts vital enzymatic processes in the microorganisms.[5]

Table 1: Reported Antimicrobial Activity of Selected Quinoline Derivatives

| Compound Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference(s) |

| 5,7-dichloro-8-hydroxy-quinoline derivatives | E. coli, Staphylococcus, S. pyogenes | Not specified | [6] |

| 5,7-dichloroquinoline-8-thiol derivatives | Bacteria | Not specified | [7] |

| Substituted quinoline-2-ones | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | MIC: 3.12 - 50 µg/mL | [8] |

| 5-sulphonamido-8-hydroxyquinoline derivatives | E. coli, P. aeruginosa | Potent growth inhibition | [9] |

Anticancer Activity

The anticancer potential of quinoline derivatives is a significant area of research.[10][11][12][13] The 5,7-dichloro substitution pattern has been incorporated into molecules designed to exhibit cytotoxic effects against various cancer cell lines.

The proposed mechanisms for their anticancer activity are diverse and include:

-

Inhibition of Kinases: Many quinoline derivatives are designed as kinase inhibitors, targeting enzymes like anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2) which are crucial for cancer cell proliferation and survival.[10][11]

-

Induction of Apoptosis: Some compounds trigger programmed cell death (apoptosis) in cancer cells. For example, certain quinoline derivatives can activate the p53 tumor suppressor pathway, leading to apoptosis.[14]

-

Induction of Autophagy: Research has shown that some quinoline derivatives can inhibit colorectal cancer growth through an ATG5-dependent autophagy pathway.[13]

-

Metal Chelation: The ability to chelate metal ions can disrupt cellular processes that are more active in cancer cells, contributing to their cytotoxic effect.[5]

Table 2: In Vitro Anticancer Activity of Selected Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line(s) | IC50 / GI50 (µM) | Reference(s) |

| Quinoline-chalcone hybrid (Compound 39) | A549, K-562 | 1.91, 5.29 | [15] |

| Bis-quinoline (Compound 2a) | U937, HL60 | Submicromolar | [15] |

| Quinoline derivative (13e) | PC-3, KG-1 | 2.61, 3.56 | [12] |

| Quinoline derivative (11x) | HCT-116, RKO, A2780, Hela | 2.56, 3.67, 3.46, 2.71 | [13] |

| Quinoline derivative (10g) | Multiple human tumor cell lines | < 1.0 | [14] |

Antiviral Activity

The quinoline scaffold is present in several antiviral drugs, and research continues to explore new derivatives for this purpose.[2] Derivatives of 5,7-dichloro-8-hydroxyquinoline have been synthesized and evaluated for their antiviral properties.[3] For instance, andrographolide derivatives incorporating a 5',7'-dichloro-8'-quinolyloxy moiety have been tested against the Zika virus.[3] While some of these compounds showed activity, the study also highlighted the complex relationship between structure, cytotoxicity, and antiviral efficacy.[3] The antiviral mechanisms of quinolines can involve inhibiting viral entry, replication, or other key stages of the viral life cycle.[16][17]

Mechanism of Action: A Deeper Dive

Understanding the molecular mechanisms behind the biological activity of 5,7-dichloro-4-hydroxyquinoline compounds is paramount for rational drug design.

Lysosomotropism and pH Alteration

As weak bases, quinoline derivatives like hydroxychloroquine can readily cross cell membranes and accumulate in acidic intracellular compartments such as lysosomes.[18][19] Inside, they become protonated and are trapped, leading to an increase in the lysosomal pH.[16][18] This disruption of the pH gradient can have several downstream effects:

-

Inhibition of Lysosomal Enzymes: Many proteases and other enzymes within the lysosome are active only at a low pH. Raising the pH inhibits their function, interfering with processes like antigen presentation and autophagy.[16][19]

-

Interference with Viral Entry and Replication: Many viruses rely on the acidic environment of endosomes to uncoat and release their genetic material into the cytoplasm. By raising the endosomal pH, quinoline compounds can inhibit this crucial step.[17]

Inhibition of Signaling Pathways

As mentioned, a key anticancer mechanism is the inhibition of critical signaling pathways. The quinoline scaffold serves as a versatile backbone for designing inhibitors that can fit into the ATP-binding pocket of various kinases, disrupting the signaling cascades that drive cell growth and proliferation.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents. For the 5,7-dichloro-4-hydroxyquinoline core, modifications at other positions can fine-tune potency and selectivity. Key SAR insights include:

-

Substituents at Position 2: Introducing alkyl groups at the C2 position can influence antiviral activity.[20]

-

Substituents at Position 4: Amino side chains at the C4 position can enhance antiproliferative activity, with the length of the alkylamino chain being a critical factor.[14]

-

Substituents at Position 7: Large, bulky alkoxy groups at the C7 position (in a 4-aminoquinoline context) have been shown to be beneficial for antiproliferative effects.[14]

Caption: Key structure-activity relationship points on the quinoline scaffold.

Key Experimental Protocols

To ensure the integrity and reproducibility of research, standardized and well-validated protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the biological activity of 5,7-dichloro-4-hydroxyquinoline compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15]

Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] Incubate overnight (e.g., at 37°C, 5% CO2) to allow for cell attachment.[15]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for a vehicle control (medium with DMSO) and a no-treatment control (medium only).[15]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.[15]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion Assay)

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[15]

Principle: A sterile paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will appear around the disk.[15]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).[15]

-

Plate Inoculation: Using a sterile cotton swab, uniformly inoculate the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar) with the prepared inoculum.[15]

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the 5,7-dichloro-4-hydroxyquinoline compound onto the surface of the inoculated agar plate.[15] Also include a positive control disk (a known antibiotic) and a negative control disk (solvent only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).[15]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear zone around the disk) in millimeters.[15] The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Caption: A typical workflow for anticancer drug discovery screening.[15]

Challenges and Future Directions

While 5,7-dichloro-4-hydroxyquinoline compounds show significant promise, challenges remain. Issues such as solubility, potential cytotoxicity to normal cells, and the emergence of drug resistance need to be addressed.[3][4] Future research should focus on:

-

Synthesis of Novel Derivatives: Creating new analogues with improved selectivity and reduced toxicity.[4]

-

Mechanism Deconvolution: Further elucidating the specific molecular targets and pathways affected by these compounds.

-

In Vivo Studies: Progressing promising lead compounds into animal models to evaluate their efficacy and safety in a whole-organism context.[13]

-

Combination Therapies: Investigating the synergistic effects of these compounds with existing drugs to enhance therapeutic outcomes and combat resistance.

Conclusion

The 5,7-dichloro-4-hydroxyquinoline scaffold is a versatile and potent pharmacophore with a broad spectrum of biological activities. Its demonstrated antimicrobial, anticancer, and antiviral potential makes it a compelling starting point for the development of new therapeutic agents. By leveraging a deep understanding of its mechanism of action and structure-activity relationships, and by employing rigorous experimental validation, the scientific community can continue to unlock the full therapeutic potential of this important class of compounds.

References

- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Benchchem.

- Independent Verification of the Biological Activity of Quinoline Compounds: A Comparative Guide. Benchchem.

- 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things.

- Fitton, A. O., & Ridgway, F. (1970). Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. Journal of Medicinal Chemistry, 13(5), 1008–1009.

- Bouone, Y. O., Bouzina, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, Issue 5.

- Carissimi, M., De Meglio, P. G., Ravenna, F., & Riva, G. (1969). [5,7-Dichloro-8-hydroxy-quinoline derivatives with antibacterial and antifungal activity]. Il Farmaco; edizione scientifica, 24(5), 478–499.

- Bouone, Y. O., Bouzina, A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health.

- Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220.

- Keri, R. S., Adimule, V., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.

- Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. (n.d.). PubMed.

- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.

- Design, synthesis and biological evaluation of new quinoline derivatives as potential antitumor agents. (2019). PubMed.

- Burcă, I., Diaconescu, A.-M., Badea, V., & Péter, F. (2025). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. ResearchGate.

- Hydroxychloroquine. (n.d.). Wikipedia.

- Al-Ostath, A., Al-Wahaibi, L. H., & El-Emam, A. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(23), 8527.

- Ribeiro, N., Guedes, da Silva, M. F. C., & Santos, I. C. (2023). Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. Frontiers in Chemistry, 11.

- Kaur, R., & Kumar, K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113220.